Beta-Amyloid (8-42)
Description
Properties
Molecular Weight |
3643.2 |
|---|---|
sequence |
SGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Scientific Research Applications
Diagnostic Applications
Plasma Biomarkers
Recent studies have highlighted the significance of plasma levels of Aβ(1-42) as potential biomarkers for early detection of Alzheimer's disease. For instance, a cross-sectional study involving 408 participants demonstrated that plasma Aβ(1-42)/Aβ(1-40) ratios measured through advanced mass spectrometry techniques showed superior accuracy in detecting abnormal brain Aβ status compared to traditional immunoassays. This suggests that blood-based tests could facilitate broader implementation of AD biomarkers in clinical settings, enhancing patient screening and monitoring treatment responses .
Cerebrospinal Fluid Analysis
Cerebrospinal fluid (CSF) levels of soluble Aβ(1-42) have been found to correlate with cognitive function. Higher levels of soluble Aβ(1-42) were associated with normal cognition and larger hippocampal volumes in individuals with brain amyloidosis. This relationship provides insights into the paradox of normal cognitive function despite amyloid deposition, indicating that elevated soluble Aβ(1-42) may have a protective role .
Therapeutic Applications
Target for Drug Development
Aβ(1-42) has been a primary target for Alzheimer's disease therapies. Despite numerous clinical trials targeting Aβ, many have failed to demonstrate efficacy, raising questions about the role of Aβ in AD pathology. Nonetheless, ongoing research continues to explore various therapeutic strategies aimed at modulating Aβ levels or preventing its aggregation .
Transgenic Mouse Models
Research using transgenic mice has been instrumental in understanding the role of Aβ(1-42) in AD. These models have shown that Aβ(1-42) deposition is critical for neurofibrillary tangle formation and neuronal toxicity. Studies indicate that soluble oligomeric forms of Aβ are particularly toxic, suggesting that interventions targeting these forms could be beneficial .
Mechanistic Insights
Structural Studies
Structural biology studies have provided insights into the conformational dynamics of Aβ peptides. NMR-guided simulations show that Aβ(1-42) adopts distinct structural conformations that influence its aggregation propensity. Understanding these structural differences is crucial for developing inhibitors that can prevent toxic aggregation .
Summary of Findings
| Application Area | Key Findings | Implications |
|---|---|---|
| Diagnostic Biomarkers | Plasma Aβ(1-42)/Aβ(1-40 ratios show high accuracy for detecting AD pathology | Potential for non-invasive screening methods |
| Cerebrospinal Fluid | High soluble Aβ(1-42) levels correlate with normal cognition | Insights into protective mechanisms against amyloid deposition |
| Therapeutic Development | Targeting Aβ remains a focus despite mixed clinical trial outcomes | Ongoing exploration of novel therapeutic strategies |
| Structural Biology | Distinct conformations influence aggregation propensity | Critical for designing effective inhibitors |
Case Studies and Research Insights
Several studies underscore the complex relationship between Aβ(1-42), cognitive function, and Alzheimer's disease progression:
- Study on CSF Levels : In a cohort study involving 598 individuals, higher CSF levels of soluble Aβ(1-42) were linked to better cognitive performance compared to those with mild cognitive impairment or AD .
- Transgenic Mouse Research : Investigations using genetically modified mice have shown that Aβ(1-42) is crucial for driving neurodegenerative processes, providing a model for testing potential therapies .
Comparison with Similar Compounds
Structural and Functional Differences
| Property | Aβ(1-42) | Aβ(8-42) | Aβ(1-40) |
|---|---|---|---|
| Length | 42 residues | 35 residues | 40 residues |
| Aggregation Propensity | High (forms oligomers/fibrils) | Moderate (delayed kinetics) | Low (less prone to fibrillization) |
| Toxicity | High (synaptic dysfunction) | Moderate (mechanism unclear) | Low (primarily monomeric) |
| Detection in CSF | Gold-standard AD biomarker | Rarely quantified | Common, but less predictive |
- Aβ(1-42) : Dominates AD research due to its high hydrophobicity and aggregation-driven toxicity. CSF Aβ(1-42) levels are reduced in AD patients, reflecting plaque sequestration .
- Aβ(8-42) : Truncation reduces hydrophobicity but retains β-sheet propensity. Studies suggest it forms smaller oligomers with distinct membrane interactions .
- Aβ(1-40): Less pathogenic but more abundant in physiological fluids. Used as a ratio marker (Aβ42/Aβ40) for AD diagnosis .
Detection and Quantification Challenges
- Aβ(1-42): Quantified via immunoassays (ELISA, Luminex) and mass spectrometry (LC-MS/MS). However, inter-assay variability exists due to antibody cross-reactivity and matrix effects .
- Aβ(8-42) : Poorly detected by commercial ELISAs targeting N-terminal epitopes (e.g., 6E10, 4G8). Requires specialized antibodies or proteomics workflows (e.g., MALDI-TOF) .
- Aβ(1-40): Easily quantified but lacks diagnostic specificity. Often measured alongside Aβ(1-42) to improve accuracy .
Aggregation and Therapeutic Targeting
- Aβ(1-42): Aggregation is inhibited by small molecules (e.g., curcumin, rosmarinic acid) and monoclonal antibodies (e.g., aducanumab) . IC50 values for inhibitors like compound 4f (40.3 nM) are well-documented .
- Aβ(8-42): Limited data on aggregation inhibitors. TRV 101, a dual Aβ/tau oligomerization inhibitor, shows indirect activity but requires validation .
- Aβ(1-40) : Rarely targeted therapeutically due to its lower toxicity.
Pathological Relevance
- Aβ(1-42) : Strongly correlated with synaptic loss, oxidative stress, and microglial activation . APOE ε4 carriers exhibit accelerated Aβ(1-42) deposition .
- Aβ(8-42) : May contribute to inflammation by activating microglia via truncated epitopes. Mouse models show Aβ(8-42)-induced neuronal deficits, but human data are sparse .
- Aβ(1-40) : Protective in some contexts; its overexpression reduces Aβ(1-42) toxicity in vitro .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing Beta-Amyloid peptides, including Beta-Amyloid (8-42), is solid-phase peptide synthesis (SPPS), which allows sequential addition of amino acids to a resin-bound peptide chain.
Fragment Coupling Strategy : Synthesis often involves fragment condensation, where shorter peptide segments are sequentially coupled on resin to form the full-length peptide. For example, Boc- and Fmoc-protected amino acid fragments are coupled using activating reagents like BOP or HBTU to ensure efficient peptide bond formation. Side-chain protecting groups such as benzyl (Bzl) and chlorobenzyloxycarbonyl (Cl-Z) are used to prevent unwanted reactions during synthesis.
Deprotection and Cleavage : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using strong acids such as trifluoroacetic acid (TFA) with scavengers like water, ethanedithiol, and triisopropylsilane. The crude peptide is then precipitated, purified by gel-filtration and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>90%).
Microwave-Assisted SPPS : To reduce synthesis time and improve yield, microwave-assisted SPPS has been employed. This method accelerates coupling and deprotection steps and helps disrupt intermolecular hydrogen bonds that promote aggregation during synthesis.
High-Efficiency SPPS (HE-SPPS) : A recent advancement uses optimized coupling reagents and shorter reaction times to prepare Beta-Amyloid peptides rapidly with reduced chemical waste, achieving yields around 87% and purities near 72%.
Challenges in Synthesis
Aggregation During Synthesis : The hydrophobic C-terminal region of Beta-Amyloid (8-42) leads to premature aggregation during synthesis and handling. Strategies such as adding solubilizing tags (e.g., lysine residues) at the C-terminus help improve solubility and facilitate purification.
Side Reactions : Aspartamide formation at Asp7 is a known side reaction minimized by adjusting deprotection conditions, such as using DBU for early residues and piperidine for later residues.
| Parameter | Typical Conditions/Notes |
|---|---|
| Resin | PEG-PS resin with HMPA linker or 2-chlorotrityl chloride |
| Scale | 0.1 - 0.3 mmol |
| Protecting Groups | Boc, Fmoc, Bzl, Cl-Z |
| Coupling Reagents | BOP, HBTU, DIC, HCTU, Oxyma |
| Deprotection | 2% DBU or 20% piperidine in DMF |
| Cleavage | TFA/water/EDT/TIPS or TFA/m-cresol/thioanisole/water |
| Purification | Gel-filtration HPLC, RP-HPLC |
| Yield | 40-87% depending on method |
| Purity | >90% after purification |
Monomerization and Preparation of Homogeneous Peptide Stocks
Before aggregation studies, Beta-Amyloid (8-42) peptides must be monomerized to erase any pre-existing aggregates or β-sheet structures.
Use of Hexafluoroisopropanol (HFIP) : The peptide is first dissolved in HFIP, a strong fluorinated alcohol that disrupts β-sheet secondary structures and solubilizes the peptide into monomers. The HFIP solution is then evaporated under nitrogen to yield a thin film of monomeric peptide.
Resuspension in Dimethyl Sulfoxide (DMSO) : The dried peptide film is resuspended in DMSO, which maintains the peptide in a monomeric state. Sonication and centrifugation steps follow to remove insoluble aggregates and ensure homogeneity.
Storage : Monomerized peptide stocks in DMSO are typically stored at room temperature or 4°C for immediate use in aggregation protocols.
Preparation of Aggregated Forms
Oligomeric Beta-Amyloid (8-42)
Oligomeric forms are implicated as the most neurotoxic species in Alzheimer's disease and require careful preparation to obtain homogeneous populations.
Dilution into Buffer : Monomeric peptide in DMSO is diluted into phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4) to a final concentration around 100 μM or lower (e.g., 30 μM for Zn(II)-stabilized oligomers).
Incubation Conditions : The solution is incubated at 4°C for 24 hours or at 20°C for 20 hours (in Zn(II) stabilization protocols) to promote oligomer formation without fibril development.
Fluorophore Labeling : For imaging or tracking, oligomers can be labeled with fluorescent dyes such as Alexa Fluor 488 using protein labeling kits, following incubation with NaHCO3 and dye ester reagents.
Fibrillar Beta-Amyloid (8-42)
Fibrils represent the end-stage aggregated form with extensive β-sheet content.
- Aggregation Protocol : Monomeric peptide solutions are incubated under conditions favoring fibrillization, such as higher temperature (37°C), agitation, and longer incubation times (days). The initial monomerization step is critical to ensure reproducible fibril formation.
Stabilization of Beta-Amyloid (8-42) Oligomers Using Zinc Ions
A novel approach involves the use of Zn(II) ions to stabilize oligomeric forms of Beta-Amyloid (8-42), improving yield and homogeneity.
Protocol Summary
Monomerization : As above, peptide is monomerized using HFIP and resuspended in DMSO.
Dilution and Zn(II) Addition : Monomeric peptide is diluted to 30 μM in 20 mM Tris-HCl buffer (pH 7.4). ZnCl2 is added at a 10:1 molar ratio relative to peptide to maximize Zn(II) binding and oligomer stabilization.
Incubation : The mixture is incubated at 20°C for 20 hours in low ionic strength buffer to prevent phosphate-zinc complex formation that could interfere with peptide-zinc interactions.
Isolation : After incubation, samples are centrifuged to separate oligomeric species. Pellets are resuspended in Tris-HCl buffer containing Zn(II) to maintain stability.
Advantages
Increased oligomer stability and yield compared to non-stabilized preparations.
Reduced formation of off-pathway aggregates due to optimized buffer and Zn(II) concentration.
| Step | Conditions / Details |
|---|---|
| Peptide concentration | 30 μM in 20 mM Tris-HCl, pH 7.4 |
| ZnCl2 molar ratio | 10:1 (Zn(II):peptide) |
| Incubation temperature | 20°C |
| Incubation time | 20 hours |
| Buffer ionic strength | Low (Tris-HCl preferred over phosphate buffer) |
| Post-incubation handling | Centrifugation at 13,000 rpm, pellet resuspended in Zn(II) buffer |
Summary Table of Preparation Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
